4-Chlorobenzenesulfonyl fluoride
Overview
Description
4-Chlorobenzenesulfonyl fluoride is an organosulfur compound with the molecular formula C6H4ClFO2S. It is a white solid that is used as a reagent in organic synthesis. The compound is known for its role in the formation of sulfonyl fluorides, which are valuable intermediates in various chemical reactions .
Mechanism of Action
Target of Action
The primary target of 4-Chlorobenzenesulfonyl fluoride is proteins or nucleic acids . The compound acts as a connector for the assembly of -SO2- linked small molecules with these targets .
Mode of Action
This compound interacts with its targets through a process known as click chemistry . This approach involves the creation of large macromolecules by the connection of smaller units with covalent bonds . The compound, therefore, forms -SO2- links with proteins or nucleic acids .
Biochemical Pathways
The compound’s ability to form -so2- links with proteins or nucleic acids suggests that it may influence various biochemical processes involving these macromolecules .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins or nucleic acids it targets. By forming -SO2- links with these macromolecules, the compound can potentially alter their structure and function . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and its ability to form -SO2- links with proteins or nucleic acids . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobenzenesulfonyl fluoride can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with hydrogen fluoride. This reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the chlorination of benzenesulfonyl fluoride followed by purification steps to isolate the desired product. The reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfinyl fluorides.
Common Reagents and Conditions:
Nucleophiles: Ammonia, amines, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Major Products:
Sulfonamides: Formed from substitution reactions with amines.
Sulfonic Acids: Formed from oxidation reactions.
Sulfinyl Fluorides: Formed from reduction reactions.
Scientific Research Applications
4-Chlorobenzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules, such as proteins and nucleic acids, through sulfonylation reactions.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Benzenesulfonyl Fluoride: Lacks the chlorine substituent, making it less reactive in certain reactions.
4-Methoxybenzenesulfonyl Fluoride: Contains a methoxy group instead of a chlorine atom, leading to different reactivity and applications.
2-Chlorobenzenesulfonyl Fluoride: The chlorine atom is positioned differently, affecting its chemical properties and reactivity.
Uniqueness: 4-Chlorobenzenesulfonyl fluoride is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it particularly useful in certain synthetic applications where other sulfonyl fluorides may not be as effective .
Properties
IUPAC Name |
4-chlorobenzenesulfonyl fluoride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTLRVPDZBVCMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188456 | |
Record name | Benzenesulfonyl fluoride, p-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349-89-3 | |
Record name | 4-Chlorobenzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorobenzenesulfonyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorobenzenesulfonyl fluoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonyl fluoride, p-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 349-89-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Chlorobenzenesulfonyl fluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC4JC5PRH5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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